methyl 2-cyclopropyl-5-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazole-7-carboxylate

Catalog No.
S8418561
CAS No.
M.F
C17H17N3O3
M. Wt
311.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 2-cyclopropyl-5-(3,5-dimethylisoxazol-4-yl)...

Product Name

methyl 2-cyclopropyl-5-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazole-7-carboxylate

IUPAC Name

methyl 2-cyclopropyl-6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-benzimidazole-4-carboxylate

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

InChI

InChI=1S/C17H17N3O3/c1-8-14(9(2)23-20-8)11-6-12(17(21)22-3)15-13(7-11)18-16(19-15)10-4-5-10/h6-7,10H,4-5H2,1-3H3,(H,18,19)

InChI Key

JUAQQVMXHKMMNL-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)C2=CC(=C3C(=C2)NC(=N3)C4CC4)C(=O)OC

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=C3C(=C2)NC(=N3)C4CC4)C(=O)OC

Methyl 2-cyclopropyl-5-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazole-7-carboxylate is a complex organic compound characterized by its unique structural features. It belongs to the class of benzoimidazole derivatives, which are known for their diverse biological activities. The compound has a molecular formula of C₁₇H₁₇N₃O₃ and a molecular weight of 311.34 g/mol . Its structure includes a cyclopropyl group, an isoxazole moiety, and a benzoimidazole core, which contribute to its potential pharmacological properties.

The reactivity of methyl 2-cyclopropyl-5-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazole-7-carboxylate can be explored through various chemical transformations. The presence of the carboxylate group allows for esterification and amidation reactions. Additionally, the isoxazole ring can undergo nucleophilic substitutions or cycloadditions under appropriate conditions. The compound's ability to participate in palladium-catalyzed cross-coupling reactions has been highlighted in recent studies, showcasing its versatility in synthetic organic chemistry .

Methyl 2-cyclopropyl-5-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazole-7-carboxylate exhibits promising biological activities, particularly as a potential inhibitor of bromodomain and extraterminal (BET) proteins. Research indicates that compounds containing the isoxazole moiety often demonstrate significant anti-inflammatory and anticancer properties. Specifically, this compound has shown efficacy in binding to BET proteins, which play crucial roles in gene regulation and have been implicated in various cancers . Its potency as a BET inhibitor suggests potential therapeutic applications in oncology.

The synthesis of methyl 2-cyclopropyl-5-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazole-7-carboxylate typically involves multi-step synthetic routes that may include:

  • Formation of the benzoimidazole core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the isoxazole group: This step often involves the reaction of α-haloketones with hydroxylamine derivatives.
  • Cyclopropyl substitution: The cyclopropyl group can be introduced via methods such as cyclopropanation reactions using diazo compounds.
  • Esterification: Finally, the carboxylic acid can be converted to its methyl ester form through reaction with methanol in the presence of acid catalysts.

These methods highlight the compound's synthetic complexity and the need for careful reaction conditions to achieve high yields and purities .

Methyl 2-cyclopropyl-5-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazole-7-carboxylate has potential applications in pharmaceutical research as a lead compound for developing BET inhibitors. Its unique structural features may allow it to modulate gene expression involved in cancer progression and inflammation. Furthermore, due to its chemical stability and bioavailability, it could serve as a candidate for further development into therapeutic agents targeting various diseases .

Interaction studies involving methyl 2-cyclopropyl-5-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazole-7-carboxylate have focused on its binding affinity to BET proteins. These studies utilize techniques such as surface plasmon resonance and fluorescence polarization to determine binding kinetics and affinities. The compound's interactions with other biomolecules are crucial for understanding its mechanism of action and potential side effects .

Several compounds share structural similarities with methyl 2-cyclopropyl-5-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazole-7-carboxylate. These include:

  • 3,5-Dimethylisoxazole derivatives: Known for their anti-inflammatory properties.
  • Benzoimidazole analogs: Often studied for their anticancer activities.
  • Cyclopropane-containing compounds: Notable for their unique steric properties.

Comparison Table

Compound NameStructural FeaturesBiological Activity
Methyl 2-cyclopropyl-5-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazole-7-carboxylateCyclopropyl group, isoxazoleBET inhibition
3,5-DimethylisoxazoleIsoxazole ringAnti-inflammatory
BenzoimidazoleBenzoimidazole coreAnticancer
Cyclopropanated derivativesCyclopropane ringVarious

The uniqueness of methyl 2-cyclopropyl-5-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazole-7-carboxylate lies in its specific combination of structural elements that confer distinct biological activities not observed in other similar compounds .

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

311.12699141 g/mol

Monoisotopic Mass

311.12699141 g/mol

Heavy Atom Count

23

Dates

Last modified: 01-05-2024

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